molecular formula C9H10BrNO B3023397 N-[(4-bromophenyl)methyl]acetamide CAS No. 90561-76-5

N-[(4-bromophenyl)methyl]acetamide

Cat. No. B3023397
CAS RN: 90561-76-5
M. Wt: 228.09 g/mol
InChI Key: HBBBWKUVJSIFKV-UHFFFAOYSA-N
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Description

“N-[(4-bromophenyl)methyl]acetamide” is a chemical compound with the formula C8H8BrNO. Its molecular weight is 214.059 .


Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methyl]acetamide” can be represented by the InChI string: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“N-[(4-bromophenyl)methyl]acetamide” has a molecular weight of 214.059 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activity

“N-[(4-bromophenyl)methyl]acetamide” derivatives have been synthesized and studied for their potential antimicrobial activities . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial species, as well as fungal species . This makes them a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

These compounds have also been evaluated for their anticancer activity . Specifically, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) and have shown promising results . This suggests that they could be used in the development of new anticancer drugs.

Molecular Docking Studies

Molecular docking studies have been carried out to understand the binding mode of these active compounds with their receptors . These studies have shown that these compounds have good docking scores within the binding pocket of the selected PDB ID . This information can be used to guide the design of new drugs based on these compounds.

Physicochemical Properties

The molecular structures of the synthesized derivatives of “N-[(4-bromophenyl)methyl]acetamide” have been confirmed by their physicochemical properties . This information is crucial for understanding the behavior of these compounds in biological systems.

Spectroanalytical Data

The structures of these compounds have also been confirmed by spectroanalytical data, including NMR and IR . This data provides valuable information about the structure and properties of these compounds, which can be used to guide further research and development.

Synthesis of Derivatives

The synthesis of derivatives of “N-[(4-bromophenyl)methyl]acetamide” has been carried out . These derivatives have shown promising biological activities, suggesting that they could be used as lead compounds for the development of new drugs .

Safety and Hazards

“N-[(4-bromophenyl)methyl]acetamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBBWKUVJSIFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297837
Record name N-[(4-Bromophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)methyl]acetamide

CAS RN

90561-76-5
Record name N-[(4-Bromophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90561-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-bromophenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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